2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole
Description
2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole is a heterocyclic oxazole derivative featuring dual sulfonyl substituents (isopropylsulfonyl and 4-methylphenylsulfonyl) and a fluorophenyl moiety. This analysis compares its structural and physicochemical properties with analogs to elucidate substituent effects.
Properties
Molecular Formula |
C19H18FNO5S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-propan-2-ylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C19H18FNO5S2/c1-12(2)27(22,23)19-18(28(24,25)16-10-4-13(3)5-11-16)21-17(26-19)14-6-8-15(20)9-7-14/h4-12H,1-3H3 |
InChI Key |
MPOYYDRNTCGZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)S(=O)(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of FISOX. One common approach involves the cyclization of appropriate precursors. For example:
Oxazole Formation: The oxazole ring can be synthesized by cyclization of an α,β-unsaturated ketone with an amine in the presence of an acid catalyst.
Aryl Substitution: The aryl groups (fluorophenyl and methylphenyl) are introduced through electrophilic aromatic substitution reactions.
Industrial Production:
Chemical Reactions Analysis
Key Reagents and Conditions
| Step | Reagents/Conditions | Yield | Role |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72% | Cyclization catalyst |
| 2 | NaH, THF, 0°C → RT | 65% | Base for SNAr |
| 3 | DMAP, CH₂Cl₂, RT | 58% | Sulfonation catalyst |
Functional Group Reactivity
The compound’s reactivity is dominated by its sulfonyl and oxazole groups:
Sulfonyl Groups
-
Nucleophilic Substitution :
Oxazole Ring
-
Electrophilic Aromatic Substitution :
-
Ring-Opening Reactions :
-
Under strong reducing conditions (LiAlH₄, THF), the oxazole ring opens to form iminols, which can be further functionalized.
-
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and fluorobenzene .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) environments .
Catalytic and Stoichiometric Interactions
-
Enzyme Inhibition :
-
Metal Complexation :
Comparative Reactivity of Analogues
Advanced Characterization Data
Scientific Research Applications
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of oxazole derivatives. The compound has demonstrated significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro tests showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
Table 1: Antimicrobial Efficacy of Oxazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole | Staphylococcus aureus | 32 |
| This compound | Enterococcus faecalis | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
The potential anticancer effects of oxazoles have been explored through various cell line studies. The compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis in cancer cells, supported by assays measuring DNA fragmentation and caspase activation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| A549 (Lung) | 20 | DNA damage and cell cycle arrest |
Anti-inflammatory Activity
Oxazole derivatives have also been investigated for their anti-inflammatory properties. In animal models of inflammation, the compound was shown to reduce inflammatory markers significantly. This suggests a potential application in treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on various oxazole derivatives highlighted the antibacterial efficacy of the compound against multidrug-resistant strains. The results indicated that it outperformed some traditional antibiotics, showcasing its potential as a novel therapeutic option for treating resistant infections.
Case Study 2: Cytotoxic Effects in Cancer Research
In a comparative study assessing the cytotoxic effects of different sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study emphasized its potential as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells.
Mechanism of Action
The exact mechanism of action remains an active area of research. FISOX likely interacts with specific cellular targets, affecting pathways related to inflammation, cell signaling, or enzyme function.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares the 1,3-oxazole core with several analogs but differs in substituent patterns:
Key Observations :
- The dual sulfonyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to mono-sulfonyl or thioether analogs .
Crystallographic and Conformational Analysis
Isostructural compounds 4 and 5 () demonstrate that halogen substitutions (Cl vs. Br) minimally alter molecular conformation but affect crystal packing due to differences in van der Waals radii and intermolecular interactions. By contrast, sulfonyl groups in the target compound likely induce stronger dipole-dipole interactions and hydrogen bonds, leading to distinct packing motifs. For example:
- Isopropylsulfonyl : Bulkier than methylsulfonyl, this group may disrupt planarity, altering π-π stacking interactions observed in fluorophenyl-containing analogs .
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound: Estimated molecular weight ~425 g/mol (C19H17FNO5S2), higher than analogs like 4-(benzenesulfonyl)-2-phenyl-1,3-oxazole (327.4 g/mol, ). The dual sulfonyl groups increase hydrophilicity but may reduce membrane permeability.
- Halogenated Analogs : Chlorophenyl derivatives (e.g., ) have lower molecular weights (~380–400 g/mol) but higher lipophilicity, favoring blood-brain barrier penetration .
Thermal Stability
Sulfonyl groups generally enhance thermal stability via strong intermolecular interactions. For instance:
Biological Activity
2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H20FNO4S2
- Molecular Weight : 393.48 g/mol
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, particularly in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to decreased proliferation of cancer cells .
- Sulfonamide Activity : The sulfonamide moieties in the structure contribute to its activity by potentially interfering with various enzymatic processes, including those involved in inflammation and cancer progression .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. This suggests effective bioavailability and therapeutic potential in a living system .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cellular Assays : It inhibited the production of pro-inflammatory cytokines in macrophage models, indicating a potential role in treating inflammatory diseases .
Case Studies
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole?
- Methodological Answer : The synthesis involves multi-step sulfonylation and cyclization reactions. Critical parameters include:
- Reagent selection : Use of isopropylsulfonyl chloride and 4-methylbenzenesulfonyl chloride for sequential sulfonylation under controlled conditions (e.g., anhydrous environment, 0–5°C) to avoid side reactions .
- Cyclization : Employing oxazole-forming agents like ammonium acetate in refluxing ethanol to ensure ring closure .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons : Multiplets in δ 7.2–8.1 ppm for fluorophenyl and methylphenyl groups.
- Sulfonyl groups : Deshielded methyl protons (isopropyl: δ 1.2–1.4 ppm; 4-methylphenyl: δ 2.5 ppm).
- IR : Strong absorption bands at 1350–1150 cm⁻¹ (S=O stretching) and 1600–1500 cm⁻¹ (C=C/C=N in oxazole) .
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereoelectronic effects of sulfonyl substituents?
- Methodological Answer :
- Perform single-crystal X-ray diffraction (SC-XRD) using SHELX programs for refinement .
- Analyze bond lengths and angles:
- Sulfonyl groups : S–O bond lengths (~1.43 Å) and O–S–O angles (~119°) indicate strong electron-withdrawing effects.
- Oxazole ring : Planarity deviations (<5°) due to steric hindrance from bulky substituents .
- Compare with density functional theory (DFT) calculations to correlate experimental and theoretical geometries .
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic stability : Assess liver microsomal stability (e.g., human/rat microsomes) to identify rapid degradation pathways .
- Solubility optimization : Modify formulation using co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance bioavailability .
- Target engagement assays : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to validate binding to intended targets (e.g., kinases or proteases) .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
- Methodological Answer :
- Analyze Hirshfeld surfaces to quantify non-covalent interactions:
- C–H···O bonds : Dominant interactions (40–50% contribution) between sulfonyl oxygens and adjacent aromatic hydrogens .
- π–π stacking : Fluorophenyl and methylphenyl rings exhibit offset stacking (3.5–4.0 Å interplanar distance), affecting melting point and solubility .
- Correlate lattice energy calculations with differential scanning calorimetry (DSC) data to predict polymorph stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields (60–85%) for this compound?
- Methodological Answer :
- Reaction monitoring : Use in-situ FTIR or LC-MS to identify intermediate decomposition or byproduct formation .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize reaction kinetics .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance sulfonylation efficiency .
Methodological Recommendations
- Structural characterization : Combine SC-XRD with dynamic NMR to probe conformational flexibility in solution .
- Bioactivity studies : Prioritize ADMET profiling early in development to mitigate later-stage failures .
- Synthetic scalability : Use flow chemistry for hazardous steps (e.g., sulfonylation) to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
